オロキシンA

科学的研究の応用

Oroxin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.

Biology: Investigated for its role in modulating biological pathways and cellular processes.

Medicine: Explored for its therapeutic potential in treating cancer, diabetes, and lipid metabolism disorders.

Industry: Utilized in the development of natural antioxidant products and as a lead compound for drug development

作用機序

オロキシンAは、複数の分子標的と経路を通じてその効果を発揮します。

部分的PPARγアゴニスト: this compoundは、PPARγタンパク質リガンド結合ドメインにドッキングすることにより、PPARγ転写活性化を活性化します

α-グルコシダーゼの阻害: this compoundは、α-グルコシダーゼに対して阻害活性を示し、抗糖尿病効果に貢献します

抗酸化活性: this compoundは、細胞における酸化ストレスを軽減する、有意な抗酸化能力を持っています

シグナル伝達経路の調節: this compoundは、慢性疾患に重要な役割を果たすNF-κB、MAPK、ERK1/2、Wnt/β-カテニン、PTEN/PI3K/Aktなどの重要なシグナル伝達経路を調節します.

生化学分析

Biochemical Properties

Oroxin A interacts with several enzymes, proteins, and other biomolecules. It modulates important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc . These interactions play a pivotal role in the biochemical reactions involving Oroxin A.

Cellular Effects

Oroxin A has been found to have significant effects on various types of cells and cellular processes. It improves survival rates, enhances neurological functions, mitigates neuronal death and brain edema, and attenuates the inflammatory response . These effects are linked to the suppression of microglial activation . Oroxin A also diminishes ferroptosis in neuronal cells .

Molecular Mechanism

Oroxin A exerts its effects at the molecular level through several mechanisms. It acts as a partial PPARγ agonist that can activate PPARγ transcriptional activation . It also exhibits an inhibitory activity against α-glucosidase and an antioxidant capacity . Furthermore, it facilitates the translocation of nuclear factor erythroid 2-related factor 2 (Nrf-2) from the cytoplasm to the nucleus, thereby activating the Nrf2/GPX4 pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, Oroxin A has shown changes in its effects over time. After subarachnoid hemorrhage, the findings indicated an increase in iron levels in the hemisphere after 48 h, and the presence of Oroxin A prevented the buildup of iron .

Dosage Effects in Animal Models

The effects of Oroxin A vary with different dosages in animal models. It has been found to improve disordered lipid metabolism under non-insulin resistance conditions, improve plasma and hepatic lipid profiles, and enhance the lipid-lowering action of atorvastatin .

Metabolic Pathways

Oroxin A is involved in several metabolic pathways. It modulates the nuclear transcriptional activity of SREBPs by binding to LDLR proteins and increasing AMPK phosphorylation, thereby reducing lipid synthesis .

Subcellular Localization

It has been found to modulate the nuclear transcriptional activity of SREBPs , suggesting that it may localize to the nucleus

準備方法

合成経路と反応条件: オロキシンAは、天然に豊富で安価な前駆体であるバイカリンから、ワンポット・ツーステッププロセスを含む新しい環境に優しい方法で合成できます。 主なステップには、バイカリンのメチルエステル化と、水素化ホウ素ナトリウムを用いた還元が含まれ、this compoundが良好な収率で得られます .

工業生産方法: this compoundの工業生産は、大規模な実現可能性のために最適化された同じ合成経路を利用しています。 この方法は、その簡便性、費用対効果、および環境への影響が最小限であるため有利です .

化学反応の分析

反応の種類: オロキシンAは、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは酸化されてオロキシリンAを形成することができます。

還元: this compoundの還元により、オロキシロシドが得られます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムは、還元剤として頻繁に使用されます。

主要な生成物:

酸化: オロキシリンA

還元: オロキシロシド

4. 科学研究への応用

This compoundは、幅広い科学研究への応用があります。

類似化合物との比較

オロキシンAは、その特異的な分子構造と生物活性により、フラボノイドの中でユニークです。 類似の化合物には以下があります。

オロキシリンA: オロキシラム・インディクム由来の別のフラボノイドで、同様の抗酸化と抗がん特性を持っています.

バイカレイン: 強力な抗炎症作用と抗がん作用を持つフラボノイド.

ウォゴニン: 抗炎症作用と神経保護作用で知られています.

スクテラレイン: 抗酸化作用と抗炎症作用を示します.

This compoundは、部分的なPPARγアゴニスト活性と、複数のシグナル伝達経路を調節する能力により際立っており、治療用途のための有望な候補となっています .

特性

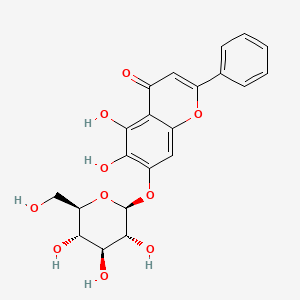

IUPAC Name |

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQKDIRUZHOIOM-IAAKTDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904521 | |

| Record name | Baicalein 7-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57396-78-8 | |

| Record name | Baicalein-7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalein 7-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。